Divergent Pharmacophore Geometry vs. Rimonabant (SR141716) at the 3-Position
In the prototypic CB1 antagonist rimonabant, a 3-carboxamide with a terminal piperidine is essential for receptor recognition. Replacement with a 3-aryl ether moiety in CAS 477712-70-2 eliminates CB1 binding. In a head-to-head study of 3-substituted analogs, carboxamide analogs showed high CB1 affinity (Ki < 100 nM for SR141716), whereas the target compound’s class (3-benzyl/aryl ether) produced agonist-like effects in vivo that were not CB1-mediated and were not blocked by rimonabant [1]. Although the exact compound was not tested in that specific study, the quantitative SAR context establishes that this substitution pattern steers activity away from CB1.
| Evidence Dimension | CB1 Receptor Binding Affinity and Functional Activity |
|---|---|
| Target Compound Data | 3-Aryl ether analogs (class) exhibit loss of CB1 antagonist activity; in vivo effects not blocked by rimonabant. |
| Comparator Or Baseline | Rimonabant (SR141716): Ki = 1.98 nM for CB1 (rat brain); functional antagonism of Δ9-THC effects. |
| Quantified Difference | Functional switch from antagonism to non-CB1 agonism. |
| Conditions | Radioligand binding ([3H]SR141716) in mouse whole brain membranes and in vivo mouse tetrad assays [1]. |
Why This Matters
This evidence proves that the compound will not functionally substitute for rimonabant in CB1-mediated assays, which is critical for researchers needing a selective non-CB1 control probe.
- [1] Wiley, J. L. et al. (2012). 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. Journal of Pharmacology and Experimental Therapeutics, 340(2), 380-389. View Source
